![molecular formula C15H9N3S B373980 14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines elements of pyridine, benzothiepine, and pyrimidine. The fusion of these rings results in a molecule with diverse biological activities, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. For instance, heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the sulfur atom.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core but lacking the benzothiepine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer activity.
Uniqueness
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is unique due to the presence of the benzothiepine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C15H9N3S |
|---|---|
Peso molecular |
263.3g/mol |
Nombre IUPAC |
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene |
InChI |
InChI=1S/C15H9N3S/c1-2-6-13-11(4-1)14-12(8-16-9-18-14)10-5-3-7-17-15(10)19-13/h1-9H |
Clave InChI |
INTYVBKNMMUUKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


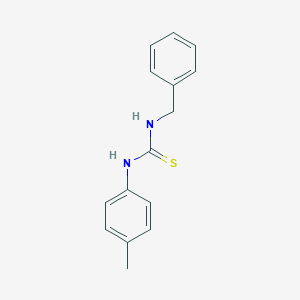
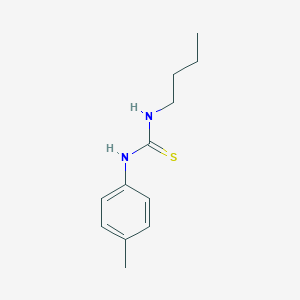
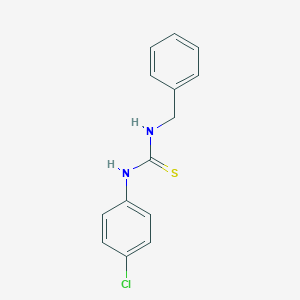

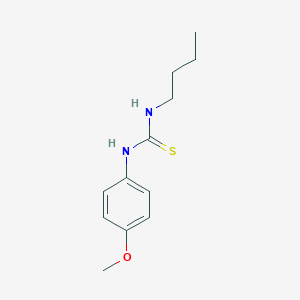
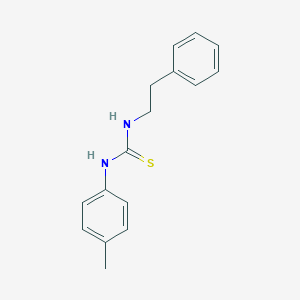
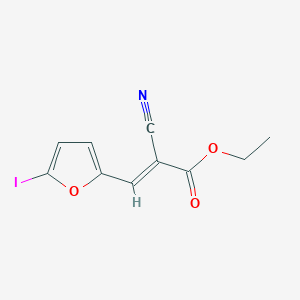
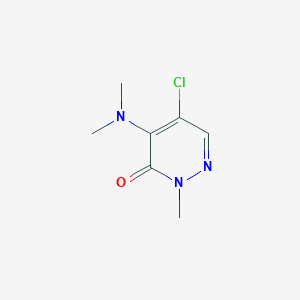
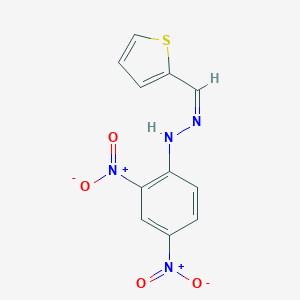
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
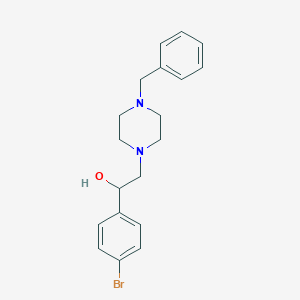
![N-[4-(4-chlorobenzyl)benzyl]-N,N-dimethylamine](/img/structure/B373919.png)
![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)
![N-{4-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373923.png)
